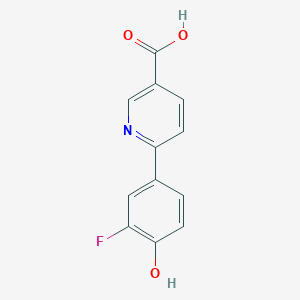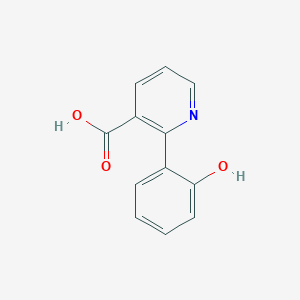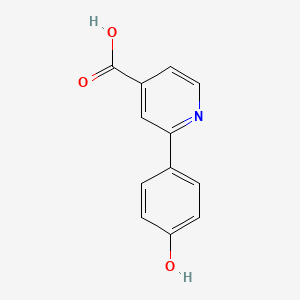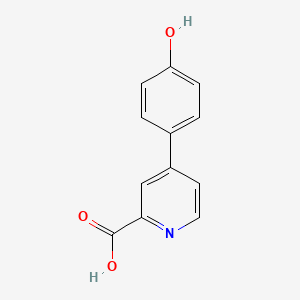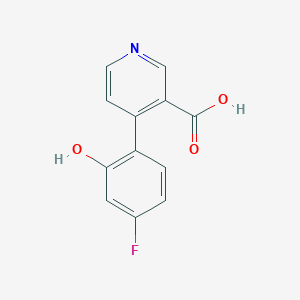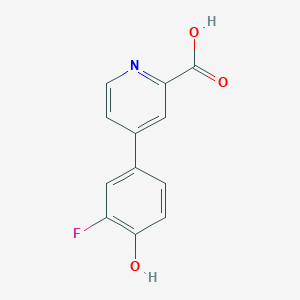
6-(2-Hydroxyphenyl)nicotinic acid, 95%
描述
6-(2-Hydroxyphenyl)nicotinic acid (6-HPA) is an organic compound with a chemical formula of C9H9NO3. It is a white crystalline solid with a melting point of 165 to 167 °C. 6-HPA is a derivative of nicotinic acid and is used in a variety of scientific research applications. 6-HPA is also known as 2-hydroxy-3-methyl-4-phenylpyridine, 2-hydroxy-3-methyl-4-phenylpyridine-3-carboxylic acid, and 6-hydroxy-3-methyl-4-phenylpyridine-3-carboxylic acid.
作用机制
The mechanism of action of 6-HPA is not fully understood. However, it is believed that 6-HPA is metabolized by the enzyme nicotinic acid hydroxylase to form nicotinic acid, which is then further metabolized by the enzyme nicotinic acid amide hydrolase to form nicotinic acid amide. The nicotinic acid amide is then further metabolized by the enzyme nicotinic acid amide hydrolase to form nicotinic acid.
Biochemical and Physiological Effects
6-HPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme nicotinic acid hydroxylase, which is involved in the biosynthesis of nicotinic acid. 6-HPA has also been shown to inhibit the enzyme nicotinic acid amide hydrolase, which is involved in the metabolism of nicotinic acid. 6-HPA has been shown to increase the levels of nicotinic acid in the body, which can lead to increased levels of niacin in the body.
实验室实验的优点和局限性
6-HPA has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective option for research purposes. Another advantage is that it is relatively stable, making it easy to handle and store. However, one limitation is that 6-HPA is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 6-HPA is not very soluble in organic solvents, making it difficult to use in organic synthesis.
未来方向
There are several potential future directions for research involving 6-HPA. One potential direction is to investigate its potential use as an inhibitor of the enzyme nicotinic acid amide hydrolase. Additionally, research could be conducted to investigate the potential use of 6-HPA as an inhibitor of the enzyme nicotinic acid hydroxylase. Additionally, research could be conducted to investigate the potential use of 6-HPA as an inhibitor of the enzyme nicotinic acid amide hydrolase in the treatment of certain diseases. Additionally, research could be conducted to investigate the potential use of 6-HPA as an inhibitor of the enzyme nicotinic acid amide hydrolase in the treatment of certain cancers. Finally, research could be conducted to investigate the potential use of 6-HPA as an inhibitor of the enzyme nicotinic acid amide hydrolase in the treatment of certain neurological disorders.
科学研究应用
6-HPA is used in a variety of scientific research applications. It is used as a substrate for the enzyme nicotinic acid hydroxylase, which is involved in the biosynthesis of nicotinic acid. 6-HPA is also used as a substrate for the enzyme nicotinic acid amide hydrolase, which is involved in the metabolism of nicotinic acid. 6-HPA is also used as a substrate for the enzyme nicotinic acid amide hydrolase, which is involved in the metabolism of nicotinic acid.
属性
IUPAC Name |
6-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)10-6-5-8(7-13-10)12(15)16/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUCTHUWQDENOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695622 | |
| Record name | 6-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxyphenyl)nicotinic acid | |
CAS RN |
1033845-00-9 | |
| Record name | 6-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



